

# An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

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## Compound of Interest

Compound Name: **5-Chloro-6-methoxy-1H-indole**

Cat. No.: **B1288820**

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CAS Number: 90721-60-1

This technical guide provides a comprehensive overview of **5-Chloro-6-methoxy-1H-indole**, a key heterocyclic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological significance.

## Chemical and Physical Properties

**5-Chloro-6-methoxy-1H-indole** is a substituted indole derivative with a molecular formula of C<sub>9</sub>H<sub>8</sub>ClNO and a molecular weight of 181.62 g/mol .<sup>[1][2]</sup> It typically appears as a white to off-white solid.<sup>[3]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	90721-60-1	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> CINO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	181.62 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
IUPAC Name	5-chloro-6-methoxy-1H-indole	<a href="#">[2]</a>
SMILES	COc1=C(C=C2C=CNC2=C1)Cl	<a href="#">[2]</a>
InChI	InChI=1S/C9H8CINO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3	<a href="#">[2]</a>
InChIKey	YZOVTJRDGFRPRI-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis

The synthesis of **5-Chloro-6-methoxy-1H-indole** can be achieved through various synthetic routes, with the chlorination of 6-methoxyindole being a common approach.

## Experimental Protocol: Chlorination of 6-methoxyindole

While a specific detailed protocol for the direct synthesis of **5-Chloro-6-methoxy-1H-indole** was not explicitly found in the provided search results, a general procedure can be inferred from standard chlorination reactions of aromatic compounds. One plausible method involves the use of a chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent.

Materials:

- 6-methoxyindole
- N-Chlorosuccinimide (NCS)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a round-bottom flask, dissolve 6-methoxyindole in the chosen anhydrous solvent under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add N-Chlorosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **5-Chloro-6-methoxy-1H-indole**.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-Chloro-6-methoxy-1H-indole**. While specific spectra for this compound were not available in the search results, predicted data based on related structures are presented below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the N-H proton of the indole ring. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

<sup>13</sup>C NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the heteroatoms (N, O, Cl) will have characteristic chemical shifts.

## Mass Spectrometry (MS)

The mass spectrum of **5-Chloro-6-methoxy-1H-indole** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  181, corresponding to the molecular weight of the compound. The presence of a chlorine atom should also result in a characteristic  $M+2$  isotopic peak with an intensity of approximately one-third of the  $M^+$  peak.<sup>[4]</sup>

## Biological Activity and Applications in Drug Development

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.<sup>[5]</sup> The introduction of chloro and methoxy substituents on the indole ring can significantly modulate the pharmacological properties of the resulting molecules.

## Anticancer Potential

Derivatives of **5-Chloro-6-methoxy-1H-indole** have been investigated for their potential as anticancer agents.<sup>[6]</sup> Some of these compounds have shown inhibitory activity against key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).<sup>[6]</sup>

This protocol outlines a general method for assessing the cytotoxic effects of **5-Chloro-6-methoxy-1H-indole** against cancer cell lines.<sup>[7]</sup>

### Materials:

- Cancer cell lines (e.g., A-549, MCF-7, HT-29)<sup>[6]</sup>

- Complete cell culture medium
- **5-Chloro-6-methoxy-1H-indole** (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **5-Chloro-6-methoxy-1H-indole** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).

## Anti-inflammatory Potential

Indole derivatives have also demonstrated anti-inflammatory properties.<sup>[3]</sup> The anti-inflammatory activity of **5-Chloro-6-methoxy-1H-indole** can be evaluated using various in vitro and in vivo models.

This protocol describes a method to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated

macrophages.[\[8\]](#)

#### Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- **5-Chloro-6-methoxy-1H-indole** (dissolved in a suitable solvent)
- Griess reagent
- 96-well plates
- Microplate reader

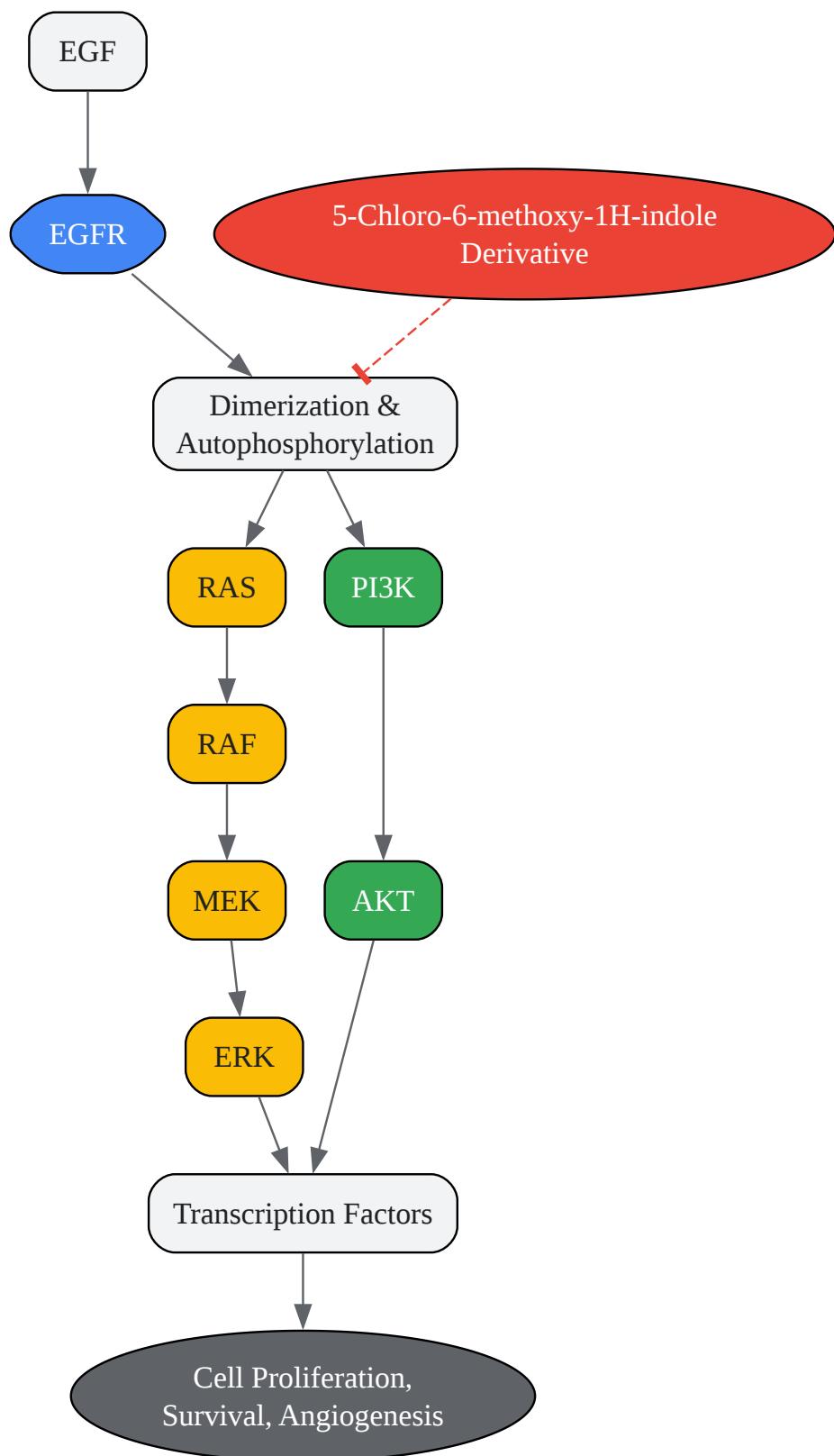
#### Procedure:

- Seed the macrophage cells in 96-well plates and allow them to adhere.
- Pre-treat the cells with different concentrations of **5-Chloro-6-methoxy-1H-indole** for a short period (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) to induce nitric oxide production and co-incubate with the compound for 24 hours.
- After incubation, collect the cell culture supernatant.
- Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Determine the concentration of nitrite (a stable product of NO) by comparing with a standard curve of sodium nitrite.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

## Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by **5-Chloro-6-methoxy-1H-indole** are not extensively documented, its derivatives are known to target pathways crucial in cancer, such as the EGFR signaling cascade.<sup>[6]</sup> The evaluation of such compounds typically follows a standardized workflow from synthesis to biological characterization.



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